molecular formula C16H17ClN2O2 B5418262 N-(5-chloropyridin-2-yl)-2-(2,4,5-trimethylphenoxy)acetamide

N-(5-chloropyridin-2-yl)-2-(2,4,5-trimethylphenoxy)acetamide

Cat. No.: B5418262
M. Wt: 304.77 g/mol
InChI Key: AHGNVQAJMRHDCQ-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(2,4,5-trimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloropyridine ring and a trimethylphenoxy group attached to an acetamide moiety

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(2,4,5-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-6-12(3)14(7-11(10)2)21-9-16(20)19-15-5-4-13(17)8-18-15/h4-8H,9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGNVQAJMRHDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OCC(=O)NC2=NC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(2,4,5-trimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Acetamide Moiety: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Chloropyridine Ring: The chloropyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a chlorinating agent.

    Attachment of the Trimethylphenoxy Group: The final step involves the coupling of the trimethylphenoxy group to the acetamide intermediate, which can be achieved through an etherification reaction using a suitable phenol derivative and a coupling agent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-(2,4,5-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(2,4,5-trimethylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide: Similar structure with a different substitution pattern on the phenoxy group.

    N-(5-chloropyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide: Lacks one methyl group compared to the target compound.

    N-(5-chloropyridin-2-yl)-2-(2,4,5-trimethylphenoxy)propionamide: Contains a propionamide moiety instead of an acetamide.

Uniqueness

N-(5-chloropyridin-2-yl)-2-(2,4,5-trimethylphenoxy)acetamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

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